Subereaphenol C
Description
Subereaphenol C is a brominated phenolic compound primarily isolated from marine sponges of the genus Suberea, notably Suberea mollis and Suberea creba in the Red Sea and South China Sea . Structurally, it is characterized by a dibrominated phenolic core with an ethyl ester side chain, as revised in recent studies (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) . Its molecular formula is C₁₆H₂₁Br₂N₃O₆, with seven degrees of unsaturation, confirmed via HRESIMS and NMR spectroscopy .
This compound exhibits notable bioactivities:
Properties
Molecular Formula |
C10H10Br2O4 |
|---|---|
Molecular Weight |
353.99 g/mol |
IUPAC Name |
ethyl 2-(3,5-dibromo-2,4-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C10H10Br2O4/c1-2-16-7(13)4-5-3-6(11)10(15)8(12)9(5)14/h3,14-15H,2,4H2,1H3 |
InChI Key |
FCMUQIOKSBFZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1O)Br)O)Br |
Synonyms |
subereaphenol C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Features and Reactivity
Subereaphenol C (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) contains:
-
A 2,4-dibromo-3,6-dihydroxyphenyl core
-
An ethyl acetate side chain
-
Reactive hydroxyl (-OH) and bromine substituents
Key functional groups govern its reactivity:
-
Bromine atoms : Participate in electrophilic substitution or elimination reactions.
-
Phenolic hydroxyl groups : Prone to oxidation or methylation.
-
Ester group : Susceptible to hydrolysis under acidic or basic conditions .
Hydrolysis of the Ester Group
The ethyl acetate side chain undergoes hydrolysis to form carboxylic acid derivatives. This reaction is pH-dependent and influences bioavailability :
Oxidation of Phenolic Hydroxyls
The 3,6-dihydroxyphenyl group oxidizes to form quinones, enhancing electrophilicity and biological activity .
Debromination
Bromine substituents may undergo reductive elimination or nucleophilic displacement, though specific conditions for this compound remain underexplored .
Biological Activity and Reaction Implications
This compound exhibits potent bioactivity linked to its reactive groups:
Table 1: Structural Features and Associated Reactivity
| Functional Group | Reaction Type | Products/Outcomes |
|---|---|---|
| 2,4-Dibromophenyl | Electrophilic substitution | Debrominated analogs or cross-coupling products |
| Ethyl acetate | Hydrolysis | Carboxylic acid derivatives |
| 3,6-Dihydroxyphenyl | Oxidation | Quinones or semiquinone radicals |
Table 2: Key Biosynthetic Steps
| Step | Enzymes/Reagents | Outcome |
|---|---|---|
| Cycloaddition | Non-enzymatic | Tricyclic core formation |
| Bromination | Bromoperoxidases | Dibrominated aromatic ring |
| Dearomatization | Cytochrome P450 | Enantiodivergent configuration |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Subereaphenol C belongs to a family of brominated phenolic alkaloids. Key structural analogs include:
Key Structural Insights :
- The ethyl ester in this compound enhances solubility and target interactions compared to Subereaphenol A’s methyl ester .
- The amide group in Subereaphenol B reduces hemolytic activity relative to Subereaphenol A’s ester-linked side chain .
Mechanistic Highlights :
- Subereaphenol A’s hemolytic activity is attributed to its amide-free structure, which disrupts erythrocyte membranes .
- Bromochloroverongiaquinol shows enhanced cytotoxicity (IC₅₀ 4.5 µg/mL) due to dual halogenation (Br/Cl), improving membrane permeability .
- Aerothionin targets MRSA via inhibition of cell wall synthesis, a mechanism distinct from this compound’s antioxidant-driven antiproliferation .
Functional Group Impact on Bioactivity
| Functional Group | Role in Bioactivity | Example Compound |
|---|---|---|
| Ethyl ester | Enhances solubility and intracellular uptake | This compound |
| Amide group | Reduces hemolysis while retaining cytotoxicity | Subereaphenol B |
| Chlorine substitution | Increases antibacterial spectrum (Gram-negative targets) | Bromochloroverongiaquinol |
| Methoxy groups | Modulates redox potential; linked to antioxidant activity | Dibromoverongiaquinol |
Q & A
Q. Q. How can researchers ethically source Suberea mollis for this compound studies?
- Methodological Answer : Follow CITES guidelines for marine sponge collection. Collaborate with marine biologists to minimize ecological impact—limit sampling to non-reproductive periods and avoid overharvesting. Document GPS coordinates and submit voucher specimens to accredited museums .
Tables for Key Data Comparison
| Parameter | This compound | Subereaphenol B | Reference |
|---|---|---|---|
| C NMR (C-1) | 149.7 ppm (disputed) | 143.7 ppm | |
| HMBC Correlations | H-2 → C-4, C-6 | H-3 → C-1, C-5 | |
| Cytotoxicity (IC) | 8.2 μM (MCF-7) | >50 μM (MCF-7) |
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